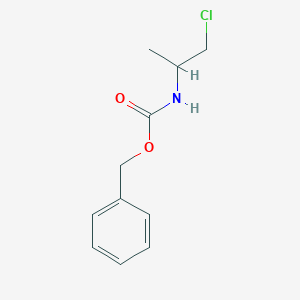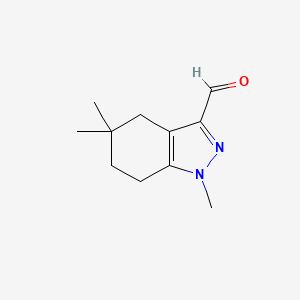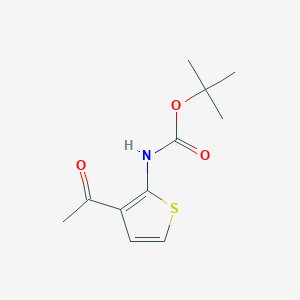![molecular formula C8H8ClFN2O B13502325 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride is a chemical compound with a unique structure that combines a fluorinated furo-pyridine ring with a methanamine group.
Preparation Methods
The synthesis of 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride typically involves several steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the furo-pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo-pyridine ring.
Fluorination: Introduction of the fluorine atom into the furo-pyridine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methanamine group addition: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like methylamine or its derivatives.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{5-Fluorofuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
1-{5-Methylfuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a methyl group instead of a fluorine atom.
1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a bromine atom instead of a fluorine atom
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClFN2O |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
(5-fluorofuro[3,2-b]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-8-2-1-7-6(11-8)3-5(4-10)12-7;/h1-3H,4,10H2;1H |
InChI Key |
NHPBMJUZYGELNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=C2)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



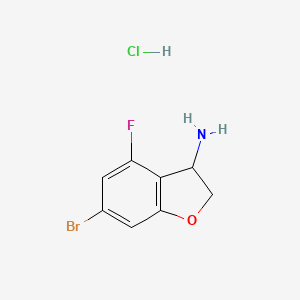
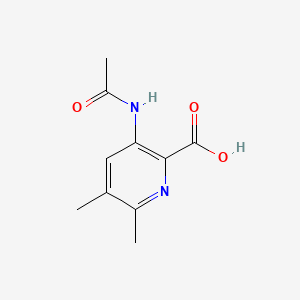
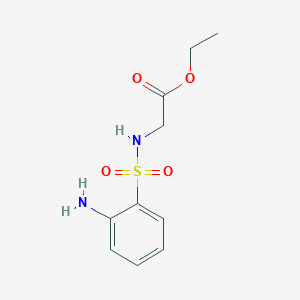
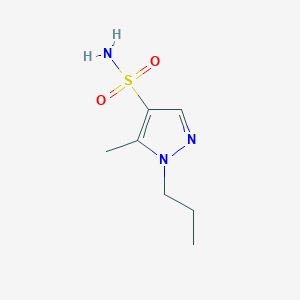
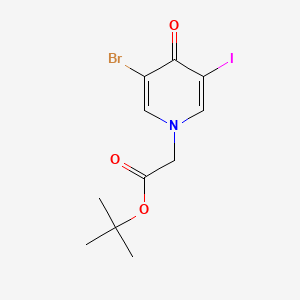
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)

